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molecular formula C8H5NO3 B8724239 Furo[2,3-b]pyridine-3-carboxylic acid

Furo[2,3-b]pyridine-3-carboxylic acid

Cat. No. B8724239
M. Wt: 163.13 g/mol
InChI Key: VZDJNNDWQDPDIH-UHFFFAOYSA-N
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Patent
US09409917B2

Procedure details

To a suspension of furo[2,3-b]pyridine-3-carboxylic acid (53 mmol) in 85 mL DCM were added EDC.HCl (58 mmol), DMAP (16 mmol) and 4.3 mL MeOH. The beige suspension was stirred at RT for 2 h. The reaction mixture was diluted with 50 mL DCM and quenched with sat. aq. NaHCO3 solution. The organic phase was washed 3 times with sat. aq. NH4Cl solution and once with brine. The organic layer was dried over MgSO4 and concentrated in vacuo to obtain the desired compound as grey solid.
Quantity
53 mmol
Type
reactant
Reaction Step One
Name
Quantity
85 mL
Type
solvent
Reaction Step One
Quantity
58 mmol
Type
reactant
Reaction Step Two
Name
Quantity
4.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
16 mmol
Type
catalyst
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]1[C:5]2=[N:6][CH:7]=[CH:8][CH:9]=[C:4]2[C:3]([C:10]([OH:12])=[O:11])=[CH:2]1.[CH3:13]CN=C=NCCCN(C)C.Cl.CO>C(Cl)Cl.CN(C1C=CN=CC=1)C>[CH3:13][O:11][C:10]([C:3]1[C:4]2[C:5](=[N:6][CH:7]=[CH:8][CH:9]=2)[O:1][CH:2]=1)=[O:12] |f:1.2|

Inputs

Step One
Name
Quantity
53 mmol
Type
reactant
Smiles
O1C=C(C=2C1=NC=CC2)C(=O)O
Name
Quantity
85 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
58 mmol
Type
reactant
Smiles
CCN=C=NCCCN(C)C.Cl
Name
Quantity
4.3 mL
Type
reactant
Smiles
CO
Name
Quantity
16 mmol
Type
catalyst
Smiles
CN(C)C=1C=CN=CC1
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The beige suspension was stirred at RT for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with sat. aq. NaHCO3 solution
WASH
Type
WASH
Details
The organic phase was washed 3 times with sat. aq. NH4Cl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC(=O)C1=COC2=NC=CC=C21

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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